molecular formula C40H80NO8P B3025999 4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-16,16,16-d3)oxy]-3,5,9-trioxa-4-phosphapentacosan-25,25,25-d3-1-aminium, inner salt, 4-oxide CAS No. 82765-17-1

4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-16,16,16-d3)oxy]-3,5,9-trioxa-4-phosphapentacosan-25,25,25-d3-1-aminium, inner salt, 4-oxide

Cat. No.: B3025999
CAS No.: 82765-17-1
M. Wt: 740.1 g/mol
InChI Key: KILNVBDSWZSGLL-WFGJKAKNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,2-Dipalmitoyl-d6-rac-glycero-3-PC is intended for use as an internal standard for the quantification of 1,2-dipalmitoyl-rac-glycero-3-PC by GC- or LC-MS. 1,2-Dipalmitoyl-rac-glycero-3-PC is a phospholipid that contains palmitic acid at the sn-1 and sn-2 positions. It has been used as a component of liposomes, monolayers, and bilayers to study the influence of chirality on membrane dynamics. 1,2-dipalmitoyl-rac-glycero-3-PC has been used to study electric field-induced orientation of phospholipid head groups and dynamics of liposomal phase transitions.

Mechanism of Action

Target of Action

It belongs to the class of organic compounds known as phosphatidylcholines . These are glycerophosphocholines in which the two free -OH are attached to one fatty acid each through an ester linkage . Phosphatidylcholines are a major component of biological membranes and play a key role in membrane-mediated cell signaling.

Properties

IUPAC Name

2,3-bis(16,16,16-trideuteriohexadecanoyloxy)propyl 2-(trimethylazaniumyl)ethyl phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H80NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-39(42)46-36-38(37-48-50(44,45)47-35-34-41(3,4)5)49-40(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h38H,6-37H2,1-5H3/i1D3,2D3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KILNVBDSWZSGLL-WFGJKAKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])CCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCCCCCC([2H])([2H])[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H80NO8P
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

740.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-16,16,16-d3)oxy]-3,5,9-trioxa-4-phosphapentacosan-25,25,25-d3-1-aminium, inner salt, 4-oxide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-16,16,16-d3)oxy]-3,5,9-trioxa-4-phosphapentacosan-25,25,25-d3-1-aminium, inner salt, 4-oxide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-16,16,16-d3)oxy]-3,5,9-trioxa-4-phosphapentacosan-25,25,25-d3-1-aminium, inner salt, 4-oxide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-16,16,16-d3)oxy]-3,5,9-trioxa-4-phosphapentacosan-25,25,25-d3-1-aminium, inner salt, 4-oxide
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-16,16,16-d3)oxy]-3,5,9-trioxa-4-phosphapentacosan-25,25,25-d3-1-aminium, inner salt, 4-oxide
Reactant of Route 6
Reactant of Route 6
4-hydroxy-N,N,N-trimethyl-10-oxo-7-[(1-oxohexadecyl-16,16,16-d3)oxy]-3,5,9-trioxa-4-phosphapentacosan-25,25,25-d3-1-aminium, inner salt, 4-oxide

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